1-[(1R,2S)-2-hydroxycyclohexyl]ethanone

Synthetic Cannabinoid Chemistry Enantiomeric Resolution Chiral Synthesis

1-[(1R,2S)-2-hydroxycyclohexyl]ethanone (CAS 935697-24-8) is a chiral, non-natural synthetic cannabinoid intermediate with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol. It is the single, defined (1R,2S)-enantiomer of 1-(2-hydroxycyclohexyl)ethanone, a compound class known to interact with the endocannabinoid system, specifically the CB1 and CB2 receptors.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 935697-24-8
Cat. No. B14155323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1R,2S)-2-hydroxycyclohexyl]ethanone
CAS935697-24-8
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCC(=O)C1CCCCC1O
InChIInChI=1S/C8H14O2/c1-6(9)7-4-2-3-5-8(7)10/h7-8,10H,2-5H2,1H3/t7-,8-/m0/s1
InChIKeyGPYOABAXMVHVBU-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1R,2S)-2-Hydroxycyclohexyl]ethanone (CAS 935697-24-8): A Defined Chiral Synthetic Cannabinoid Intermediate for Research


1-[(1R,2S)-2-hydroxycyclohexyl]ethanone (CAS 935697-24-8) is a chiral, non-natural synthetic cannabinoid intermediate with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . It is the single, defined (1R,2S)-enantiomer of 1-(2-hydroxycyclohexyl)ethanone, a compound class known to interact with the endocannabinoid system, specifically the CB1 and CB2 receptors [1]. This compound is primarily utilized as a key chiral building block in medicinal chemistry and pharmacological research, where its absolute stereochemistry is critical for structure-activity relationship (SAR) studies .

Why 1-[(1R,2S)-2-Hydroxycyclohexyl]ethanone Cannot Be Interchanged with its Racemate or Other Diastereomers


The biological activity of chiral synthetic cannabinoids is highly dependent on the absolute configuration at each stereocenter. The (1R,2S)-enantiomer (CAS 935697-24-8) possesses a specific three-dimensional orientation that dictates its binding affinity and functional activity at cannabinoid receptors (CB1 and CB2) . Generic substitution with the racemic mixture (CAS 63718-26-3) or other diastereomers (e.g., (1S,2R)-, (1R,2R)-, (1S,2S)-) introduces undefined stereochemical composition, leading to inconsistent, non-reproducible, and potentially antagonistic pharmacological outcomes [1]. For precise structure-activity relationship (SAR) studies and the preparation of enantiopure drug candidates, the use of a single, well-characterized enantiomer is non-negotiable [2].

Quantitative Differentiation Guide for 1-[(1R,2S)-2-Hydroxycyclohexyl]ethanone (CAS 935697-24-8)


Absolute Stereochemical Purity vs. Racemic Mixture Defines Pharmacological Selectivity

The target compound is a single enantiomer with a defined (1R,2S) absolute configuration, a critical requirement for cannabinoid receptor studies. The closest generic alternative, 1-(2-hydroxycyclohexyl)ethanone (CAS 63718-26-3), is a racemic mixture with unspecified stereochemistry [1]. The (1R,2S) configuration is produced via a highly regio-, diastereo-, and enantioselective cytochrome P450 BM3-catalyzed oxidation of achiral monosubstituted cyclohexanes, a process that simultaneously establishes two chiral centers [2].

Synthetic Cannabinoid Chemistry Enantiomeric Resolution Chiral Synthesis

Physicochemical Characterization of the Defined Enantiomer

The compound's identity is confirmed by its predicted boiling point (242.3±33.0 °C), density (1.055±0.06 g/cm³ at 20 °C), and pKa (14.67±0.40), which are consistent with an intramolecularly hydrogen-bonded cis-hydroxy ketone . These predicted values are identical to the racemate but are critical for developing enantiomer-specific analytical methods (e.g., chiral HPLC, SFC) for quality control, which is not possible with a stereochemically undefined mixture [1].

Physical Chemistry Analytical Chemistry Chiral Resolution

Validity as a Chiral Building Block for Enantiopure Synthesis

The (1R,2S)-enantiomer serves as a crucial intermediate, as the hydroxyl and acetyl groups can undergo independent chemical transformations without epimerization of the pre-existing cis-1,2-stereochemistry [1]. The use of a racemic mixture (CAS 63718-26-3) in such a synthetic sequence would yield a complex mixture of diastereomers requiring a costly and low-yield resolution step [2]. The biosynthesis route using cytochrome P450 mutants, as described by Roiban et al. (2014), provides a scalable, green chemistry route to this specific enantiomer in high ee, a feat not achievable by classical resolution .

Medicinal Chemistry Asymmetric Synthesis Chiral Building Block

Key Application Scenarios for 1-[(1R,2S)-2-Hydroxycyclohexyl]ethanone Driven by its Chiral Identity


Enantiomer-Specific Cannabinoid Receptor SAR Studies

Pharmacology labs require the pure (1R,2S)-enantiomer to generate unambiguous binding affinity (Ki) and functional activity (EC50/IC50) data for CB1 and CB2 receptors. Using the racemate would yield averaged, misleading data that cannot be correlated to a specific three-dimensional pharmacophore .

Analytical Method Development and Reference Standard

Analytical chemistry groups can use the defined (1R,2S) compound as a certified reference standard for developing and validating chiral HPLC or SFC methods. This is essential for the quality control of any future enantiopure API derived from this scaffold, enabling the detection and quantification of the undesired enantiomer .

Chiral Pool Synthesis of Cannabinoid Analogs

Medicinal chemists can leverage the pre-set and stable (1R,2S) cis configuration as a template to rapidly synthesize a library of novel cannabinoid analogs with diverse substituents at the 1- and 2-positions. This approach guarantees the absolute stereochemistry of all final compounds, accelerating the drug discovery process [1].

Biocatalysis and Enzyme Engineering Research

The compound serves as a target molecule for the directed evolution of P450 BM3 mutants aimed at achieving perfect regio- and stereoselectivity. Researchers can use the pure product to calibrate high-throughput screening assays that measure the enantiomeric excess (ee) and yield of new biocatalytic routes [1].

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